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Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

Foreword: The Strategic Importance of 4-Acetyl-2-
methoxybenzoic Acid

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and
intermediates is a critical determinant of efficiency, scalability, and, ultimately, the economic
viability of a drug manufacturing process. 4-Acetyl-2-methoxybenzoic acid emerges as a
highly valuable building block due to its trifunctional nature. The presence of a carboxylic acid,
a ketone, and a methoxy group on the aromatic ring provides multiple reactive handles. This
allows for regioselective modifications, making it an ideal precursor for complex molecular
architectures found in a variety of active pharmaceutical ingredients (APIs). This document
serves as a comprehensive technical guide for researchers, chemists, and drug development
professionals, providing not only detailed protocols but also the underlying scientific rationale
for its synthesis, analysis, and application.

Physicochemical Profile and Handling

A foundational understanding of the compound's properties is essential for its safe handling,
storage, and effective use in reactions.

Table 1: Physicochemical Properties of 4-Acetyl-2-methoxybenzoic Acid
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Property Value Source

CAS Number 102362-04-9 [1]

Molecular Formula C10H1004 N/A

Molecular Weight 194.18 g/mol N/A
White to off-white crystalline

Appearance N/A
powder

Melting Point 155-159 °C N/A

Soluble in methanol, ethanol,

Solubility acetone; sparingly soluble in N/A
water
pKa (predicted) 3.6 £ 0.2 (carboxylic acid) N/A

Safety & Handling Guidelines

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields, and a lab coat.

e Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with
skin and eyes. In case of contact, rinse immediately with plenty of water.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of 4-Acetyl-2-methoxybenzoic acid is achieved via
the Friedel-Crafts acylation of 2-methoxybenzoic acid. This electrophilic aromatic substitution
reaction is directed to the para position due to the electronic and steric influence of the
methoxy and carboxylic acid groups.

Synthetic Workflow Diagram
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Reaction Phase Workup & Purification
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Caption: Workflow for the synthesis and purification of 4-Acetyl-2-methoxybenzoic acid.

Detailed Step-by-Step Methodology

Materials:

e 2-Methoxybenzoic acid (1.0 eq)

¢ Anhydrous Aluminum chloride (AICI3) (2.5 eq)
o Acetyl chloride (1.2 eq)

e Anhydrous Dichloromethane (DCM)

» Concentrated Hydrochloric Acid (HCI)

« Ethanol (95%)

» Deionized Water

e |ce

Protocol:

e Reaction Setup: Charge a dry, nitrogen-purged three-neck flask with anhydrous DCM and
anhydrous AICIs (2.5 eq). Cool the resulting slurry to 0-5°C using an ice-water bath with
continuous stirring.
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o Expertise & Experience:Anhydrous conditions are paramount. AlCls is a potent Lewis acid
but is readily hydrolyzed by atmospheric moisture, which would deactivate the catalyst and
halt the reaction. The reaction is cooled to manage the exotherm from the formation of the
acylium ion.

Acylium lon Formation: Add acetyl chloride (1.2 eq) dropwise to the AICIs slurry over 30
minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 15
minutes.

Substrate Addition: Add 2-methoxybenzoic acid (1.0 eq) portion-wise over 1 hour. Maintain
the temperature at 0-5°C throughout the addition.

o Causality Explained:The methoxy group is a strong ortho-, para-directing activator. While
some ortho-acylation may occur, the para-position is sterically more accessible, making 4-
acetyl-2-methoxybenzoic acid the major product.

Reaction Completion: Once the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress using Thin
Layer Chromatography (TLC) until the starting material is consumed.

Quenching: In a separate, large beaker, prepare a mixture of crushed ice and concentrated
HCI. Slowly and carefully pour the reaction mixture into the ice/HCI slurry with vigorous
stirring in a fume hood.

o Trustworthiness & Safety:This quenching step is highly exothermic and liberates HCI gas.
The acid is necessary to protonate the carboxylate and break down the aluminum
complexes, allowing the product to precipitate.

Crude Product Isolation: Stir the quenched mixture for 30-60 minutes to ensure complete
precipitation. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with
cold deionized water until the filtrate is pH neutral.

Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal
amount of hot 95% ethanol to achieve complete dissolution. To the hot solution, add hot
deionized water dropwise until persistent cloudiness is observed. Allow the solution to cool
slowly to room temperature, then chill in an ice bath for 1 hour to maximize crystallization.
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» Final Product Drying: Collect the pure crystals by vacuum filtration, wash with a small
amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60°C to a constant weight.

Quality Control and Analytical Methods

Ensuring the purity and identity of the intermediate is a non-negotiable step in pharmaceutical
manufacturing. A multi-pronged analytical approach is required.

Table 2: Recommended Analytical QC Tests

Typical Acceptance
Method Purpose L
Criteria

Purity assessment and )
HPLC (UV) ) ) N Purity = 99.0% (area percent)
impurity profiling

H NMR Structural confirmation and Spectrum conforms to the
identity reference structure
_ o [M-H]~ or [M+H]* matches
Mass Spec (MS) Molecular weight verification )
theoretical m/z
) ) o Presence of characteristic
FTIR Functional group identification
C=0, O-H, C-0O bands
Melting Point Purity indication Sharp range, e.g., 155-159 °C

Standard HPLC Protocol

e Column: C18 reverse-phase, 4.6 x 150 mm, 5 um

» Mobile Phase A: 0.1% Phosphoric acid in Water

» Mobile Phase B: Acetonitrile

o Gradient: Start at 70:30 (A:B), ramp to 20:80 over 15 min, hold for 2 min.
e Flow Rate: 1.0 mL/min

e Detection: UV at 254 nm
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¢ Injection Volume: 10 pL

¢ Column Temperature: 30°C

Application in APl Synthesis: The Tofisopam Case
Study

4-Acetyl-2-methoxybenzoic acid is a documented intermediate in some synthetic routes
towards anxiolytic agents like Tofisopam, a 2,3-benzodiazepine.[2] While multiple pathways to
Tofisopam exist, the use of intermediates with similar substitution patterns is a common
strategy. The functionalities of our title compound are leveraged to build the core structure of
the final API.

Logical Relationship in Synthesis

4-Acetyl-2-methoxybenzoic acid
(Key Intermediate)

Protection / Activation
(e.g., Esterification of COOH)

Condensation Reaction
(Reaction at Acetyl Group)

Cyclization & Further Steps

Finalization

Final API Structure
(e.g., Benzodiazepine Core)
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Caption: Logical flow from intermediate to a complex API structure.

In a hypothetical pathway, the carboxylic acid would first be protected (e.g., as a methyl ester)
to prevent it from interfering with subsequent steps. The ketone (acetyl group) then becomes
the primary site for reactions, such as condensation with a hydrazine derivative, which is a key
step in forming the diazepine ring system characteristic of drugs like Tofisopam.[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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